tert-butyl 2-oxo-4-(tosyloxy)-2,5-dihydro-1H-pyrrole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(4-methylphenyl)sulfonyloxy-5-oxo-2H-pyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO6S/c1-11-5-7-13(8-6-11)24(20,21)23-12-9-14(18)17(10-12)15(19)22-16(2,3)4/h5-9H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGGXEBAABINFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=O)N(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
Reactivity and Functionalization
- The compound serves as a versatile intermediate in organic synthesis. Its structure allows for various functionalization reactions, including nucleophilic substitutions and electrophilic additions. The tosylate group enhances reactivity, making it a suitable precursor for the synthesis of complex molecules.
Synthesis of Pyrrole Derivatives
- tert-butyl 2-oxo-4-(tosyloxy)-2,5-dihydro-1H-pyrrole-1-carboxylate can be utilized to create diverse pyrrole derivatives. For instance, it can undergo cyclization reactions to yield substituted pyrroles, which are valuable in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Aryl Pyrrolizidines
- A notable application involves the synthesis of aryl pyrrolizidines from endocyclic enecarbamates. This reaction showcases the compound's utility in generating complex structures that can exhibit biological activity .
Medicinal Chemistry
Pharmacological Potential
- The compound's derivatives have been investigated for their pharmacological properties. Pyrrole-containing compounds are known for their diverse biological activities, including anti-inflammatory and anti-cancer effects.
Case Study: Inhibition of Phosphodiesterase
- Research has highlighted the synthesis of phosphodiesterase inhibitors using this compound as a starting material. These inhibitors are relevant in the treatment of various diseases, including depression and asthma .
Material Science
Polymer Chemistry
- The compound can also be employed in polymer chemistry as a building block for creating functional polymers. Its ability to participate in polymerization reactions allows for the development of new materials with tailored properties.
Case Study: Development of Biodegradable Polymers
- Research has explored the use of pyrrole derivatives in synthesizing biodegradable polymers. These materials are gaining attention due to their environmental benefits and potential applications in packaging and biomedical devices .
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves the formation of covalent bonds with biological macromolecules or participation in catalytic cycles in chemical reactions.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- The tosyloxy group in the target compound enhances its susceptibility to nucleophilic displacement compared to hydroxy or benzyl substituents in related derivatives .
- In contrast, the hydroxy group in tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate promotes intermolecular hydrogen bonding, influencing crystal packing .
Crystallographic Behavior :
- Compounds with hydrogen-bonding groups (e.g., hydroxy, ketone) exhibit defined crystal structures driven by O-H∙∙∙O=C interactions, as observed in X-ray studies . The tosyloxy group may disrupt such packing due to its bulkiness and weaker hydrogen-bonding propensity.
Hydrogen Bonding and Crystal Packing
- The tert-butyl (6S)-4-hydroxy derivative forms infinite chains via O-H∙∙∙O=C interactions, a pattern consistent with Etter’s rules for hydrogen-bonding networks .
- Tosyloxy-containing analogs likely exhibit less directional packing due to the dominance of van der Waals interactions from the aromatic tosyl group, though this requires experimental verification.
Biological Activity
Tert-butyl 2-oxo-4-(tosyloxy)-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS No. 443680-33-9) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 353.39 g/mol. The compound features a pyrrole ring substituted with a tosyl group, which enhances its reactivity and potential biological activity.
Pharmacological Activities
Research indicates that this compound exhibits various pharmacological activities, including:
- Antitumor Activity : Studies have shown that derivatives of pyrrole compounds often demonstrate significant antitumor effects. For instance, compounds similar to tert-butyl 2-oxo-4-(tosyloxy)-2,5-dihydro-1H-pyrrole have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may possess broad-spectrum antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrole derivatives. Modifications at specific positions on the pyrrole ring or the tosyl group can significantly influence the compound's potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the pyrrole nitrogen | Alters binding affinity to biological targets |
| Variation in the tosyl group | Impacts solubility and permeability |
Case Studies
- Antitumor Efficacy : A study investigated the efficacy of a related pyrrole derivative in various cancer cell lines. The results indicated that these compounds could inhibit tumor growth by inducing apoptosis via mitochondrial pathways .
- Antimicrobial Testing : Another study focused on testing the antimicrobial properties of this class of compounds against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, suggesting potential as a new class of antibiotics .
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and toxicity profiles of these compounds. In particular, the safety profile was favorable, with no significant adverse effects noted at therapeutic doses .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying tert-butyl 2-oxo-4-(tosyloxy)-2,5-dihydro-1H-pyrrole-1-carboxylate?
- Methodology : The synthesis typically involves multi-step reactions, including protection/deprotection strategies. For example, the tosyloxy group may be introduced via nucleophilic substitution using TsCl (tosyl chloride) under basic conditions. The tert-butyl carbamate (Boc) group is stable under basic conditions but can be removed with acids like TFA. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Intermediate characterization via TLC and NMR is critical .
- Key Considerations : Monitor reaction progress using NMR to confirm substitution at the 4-position of the pyrrole ring. Ensure anhydrous conditions for tosylation to avoid hydrolysis of the tosyloxy group.
Q. How is this compound characterized using spectroscopic and crystallographic techniques?
- Spectroscopy :
- NMR : NMR identifies proton environments (e.g., deshielded protons adjacent to the tosyloxy group at δ 7.5–8.0 ppm for aromatic Ts protons). NMR confirms carbonyl (C=O) signals at ~150–160 ppm .
- IR : Peaks at ~1700 cm (C=O stretch) and ~1350/1170 cm (sulfonate S=O stretches) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H] at m/z ~380–400) .
Q. What are the stability and storage requirements for this compound?
- Stability : The Boc group is stable at room temperature but hydrolyzes under acidic conditions. The tosyloxy group is sensitive to nucleophilic attack (e.g., water, amines). Store at –20°C in a desiccator under inert gas (N/Ar) to prevent moisture absorption and decomposition .
- Handling : Use PPE (gloves, lab coat) and fume hoods. Avoid contact with skin/eyes due to potential irritancy (H315/H319) .
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?
- Common Issues :
- Disorder : The tosyloxy group may exhibit rotational disorder. Use PART commands in SHELXL to model partial occupancy .
- Twinning : If twinning occurs (e.g., via non-merohedral twinning), apply TWIN/BASF commands in SHELXL .
Q. How does the tosyloxy group influence reaction mechanisms in further derivatization?
- Mechanistic Insights : The tosyloxy group acts as a leaving group in nucleophilic substitutions (SN2 or SNi). For example, in cross-coupling reactions (e.g., Suzuki-Miyaura), Pd catalysts (e.g., Pd(OAc)) facilitate substitution with boronic acids. Steric hindrance from the tert-butyl group may slow kinetics, requiring elevated temperatures (80–100°C) .
- Experimental Design : Optimize solvent polarity (e.g., DMF for polar intermediates) and catalyst loading (1–5 mol%). Monitor regioselectivity via LC-MS .
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
- Case Example : Discrepancies in dihedral angles (NMR vs. X-ray) may arise from solution vs. solid-state conformations. Use variable-temperature NMR to probe dynamic behavior or DFT calculations (e.g., Gaussian) to compare energy-minimized structures with experimental data .
- Validation : Overlay - HSQC spectra with X-ray-derived torsion angles to identify flexible regions .
Q. What strategies optimize synthetic routes for derivatives with modified pyrrole rings?
- Approach : Introduce substituents via Paal-Knorr pyrrole synthesis or transition-metal-catalyzed functionalization. For example, Suzuki coupling with boronate esters (e.g., tert-butyl 3-boronate derivatives) enables aryl/heteroaryl additions .
- Parameter Optimization : Screen ligands (e.g., CataCXium A) to enhance Pd-catalyzed cross-coupling efficiency. Adjust reaction time (12–24 hr) and temperature (60–80°C) to balance yield/purity .
Q. How do hydrogen-bonding patterns in the crystal lattice affect physicochemical properties?
- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., chains for N–H···O interactions). Strong H-bonds (2.7–3.0 Å) between the pyrrole carbonyl and adjacent molecules may enhance thermal stability .
- Impact on Solubility : Intermolecular H-bonding reduces solubility in non-polar solvents. Pre-screen co-crystallization agents (e.g., succinic acid) to modify packing .
Q. How are unexpected spectral anomalies (e.g., split peaks in NMR) investigated?
- Diagnostic Tools :
- 2D NMR : ROESY or NOESY identifies through-space couplings caused by conformational isomerism.
- Dynamic NMR : Variable-temperature studies quantify exchange rates between rotamers (e.g., tosyloxy group rotation) .
- Mitigation : Recrystallize from a non-polar solvent (e.g., hexane) to isolate the dominant conformer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
